Compound Description: This compound is a key intermediate in the synthesis of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. It was synthesized by reacting 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride. []
Relevance: This compound shares the core 2,3-dihydro-1,4-benzodioxin-6-yl structure with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide. The difference lies in the presence of a 4-nitrobenzenesulfonamide substituent instead of the 3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide substituent. []
Compound Description: This series of compounds was synthesized by reacting N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide with various alkyl/aralkyl halides. These derivatives were evaluated for their biofilm inhibitory activity against Escherichia coli and Bacillus subtilis, with 5f and 5e showing good activity. They also displayed low cytotoxicity. []
Relevance: This series of compounds shares the core 2,3-dihydro-1,4-benzodioxin-6-yl structure and the 4-nitrobenzenesulfonamide moiety with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide. The variation lies in the N-alkyl/aralkyl substituents. Although N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide lacks the sulfonamide group, the benzodioxin core and the exploration of alkyl/aralkyl substitutions make this series relevant for understanding structure-activity relationships. []
Compound Description: This compound serves as a starting material for the synthesis of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides and was synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride. This compound, along with its derivatives 5a and 5b, showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. []
Relevance: This compound shares the core 2,3-dihydro-1,4-benzodioxin-6-yl structure with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide. The key difference is the presence of a 4-methylbenzenesulfonamide substituent instead of the 3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide substituent. []
Compound Description: This series of compounds was prepared by reacting N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide with different alkyl/aralkyl halides. Notably, compounds 5c and 5e exhibited considerable inhibitory activity against the lipoxygenase enzyme. []
Relevance: This series of compounds shares the core 2,3-dihydro-1,4-benzodioxin-6-yl structure and the 4-methylbenzenesulfonamide moiety with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide. The difference lies in the N-alkyl/aralkyl substituents. While N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide lacks the sulfonamide group, the shared benzodioxin core and the focus on alkyl/aralkyl substituents make this series relevant for comparative analysis. []
Compound Description: This series was synthesized by reacting N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide with various 2-bromo-N-(un/substituted-phenyl)acetamides. These compounds demonstrated significant inhibitory activity against α-glucosidase and, to a lesser extent, against acetylcholinesterase. []
Relevance: These compounds share the core 2,3-dihydro-1,4-benzodioxin-6-yl structure and the 4-methylbenzenesulfonamide group with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide. The variation lies in the acetamide substituents. Although N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide has a propanamide instead of acetamide, the shared benzodioxin core and the exploration of various substituents on the amide nitrogen make this series relevant for understanding structure-activity relationships. []
Compound Description: This compound serves as a key building block for the synthesis of 2-[amino]-N-(un/substituted-phenyl)acetamides and is synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-chlorobenzenesulfonyl chloride. []
Relevance: This compound shares the core 2,3-dihydro-1,4-benzodioxin-6-yl structure with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide. The difference lies in the presence of a 4-chlorobenzenesulfonamide substituent instead of the 3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide substituent. []
Compound Description: This series of compounds was synthesized by reacting 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide with different 2-bromo-N-(un/substituted)phenylacetamides. These compounds were evaluated for their antibacterial and antifungal activities. Notably, compound 7l, 2-[amino]-N-(3,5-dimethylphenyl)acetamide, exhibited significant antimicrobial activity and low hemolytic activity. []
Relevance: These compounds share the core 2,3-dihydro-1,4-benzodioxin-6-yl structure and the presence of a phenylacetamide group with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide. Although the specific substituents on the phenyl and acetamide moieties differ, and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide lacks the sulfonamide group, the structural similarities make this series relevant for comparison. []
Compound Description: This series of compounds was synthesized by reacting N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide with different alkyl/aralkyl halides. These molecules were screened for their potential therapeutic benefits against Alzheimer's disease and Type-2 Diabetes by evaluating their inhibitory activity against acetylcholinesterase and α-glucosidase. Compounds 5j and 5d exhibited moderate inhibitory activity against acetylcholinesterase, while compounds 5i and 5f showed moderate inhibitory activity against α-glucosidase. []
Relevance: These compounds share the core 2,3-dihydro-1,4-benzodioxin-6-yl structure and a 4-chlorobenzenesulfonamide moiety with 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide. The variation lies in the N-alkyl/aralkyl substituents. Although N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide lacks the sulfonamide group, the shared benzodioxin core and the exploration of various alkyl/aralkyl substituents make this series relevant for comparative analysis. []
Compound Description: This compound, a 6-dihydroxy-1H-benzo[d]imidazole derivative, exhibited the most potent JNK3 inhibitory activity (IC50 = 9.7 nM) among a series of synthesized analogues. It also demonstrated neuroprotective effects against Aβ-induced neuronal cell death and displayed excellent selectivity over other protein kinases, including JNK1 and JNK2. []
Relevance: This compound incorporates a 2,3-dihydrobenzo[b][1,4]dioxin moiety as part of a larger structure. While N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide possesses a different core structure with a piperidine and pyrimidine ring system, the shared benzodioxin moiety makes this compound relevant for understanding the potential pharmacological roles of benzodioxin-containing molecules. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.